molecular formula C7H11NO2 B1297002 2-Oxocyclohexanecarboxamide CAS No. 22945-27-3

2-Oxocyclohexanecarboxamide

Cat. No. B1297002
CAS RN: 22945-27-3
M. Wt: 141.17 g/mol
InChI Key: VEJFDOHDNHTOHW-UHFFFAOYSA-N
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Description

2-Oxocyclohexanecarboxamide is a biochemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 . It is used for proteomics research .


Synthesis Analysis

The synthesis of 2-Oxocyclohexanecarboxamide involves the cyclocondensation of 2-oxocyclohexanecarboxamide with aldehydes and ammonia. This process yields 4-oxo-1,2,5,6,7,8-hexahydroquinazolines, which are then conveniently dehydrogenated to the title compounds by treatment with a palladium-on-carbon catalyst in boiling toluene .


Molecular Structure Analysis

The molecular structure of 2-Oxocyclohexanecarboxamide is represented by the SMILES notation: C1CCC(=O)C(C1)C(=O)N .


Physical And Chemical Properties Analysis

2-Oxocyclohexanecarboxamide has a density of 1.2±0.1 g/cm3, a boiling point of 356.0±31.0 °C at 760 mmHg, and a flash point of 169.1±24.8 °C . Its exact mass is 141.078979 and it has a LogP value of -1.12 .

Scientific Research Applications

Anticancer and α-Glucosidase Inhibitory Activities

2-Oxocyclohexanecarboxamide derivatives have shown significant potential in cancer treatment and α-glucosidase inhibition. Al-Majid et al. (2019) synthesized 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives and tested them against various cancer cell lines. Some of these compounds demonstrated considerable anticancer activities, with certain derivatives showing higher potency than cisplatin, a commonly used chemotherapy drug. Additionally, some derivatives exhibited significant α-glucosidase inhibitory activity, which could have implications in diabetes treatment (Al-Majid et al., 2019).

Synthesis of Substituted 2-Spiropyrimidin-4-ones

Research by Markov et al. (2013) demonstrated the use of cyclohexanone-2-carboxamide in the synthesis of oxazine derivatives and substituted 2-spiropyrimidin-4-ones. The study highlighted various chemical reactions that these compounds can undergo, indicating their potential for use in diverse chemical syntheses and pharmaceutical applications (Markov et al., 2013).

Antimicrobial and Analgesic Properties

Gein et al. (2021) reported on the synthesis of 4-aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides from 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides. Their study showed that these compounds possess antimicrobial and analgesic properties, making them potentially useful in the development of new therapeutic agents (Gein et al., 2021).

Copper-Catalyzed Coupling Reactions

Lv and Bao (2007) utilized ethyl 2-oxocyclohexanecarboxylate as a novel and efficient ligand for copper-catalyzed coupling reactions. Their study demonstrated the synthesis of various products, including N-arylamides and aryl ethers, through these reactions, indicating the utility of 2-oxocyclohexanecarboxamide derivatives in organic synthesis and potentially in pharmaceutical manufacturing (Lv & Bao, 2007).

Safety And Hazards

The safety data sheet for 2-Oxocyclohexanecarboxamide indicates that it is classified as having acute toxicity (oral, Category 4, H302) and skin corrosion/irritation (Category 2, H315) .

properties

IUPAC Name

2-oxocyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-7(10)5-3-1-2-4-6(5)9/h5H,1-4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJFDOHDNHTOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343175
Record name 2-Oxocyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxocyclohexanecarboxamide

CAS RN

22945-27-3
Record name 2-Oxocyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxocyclohexanecarboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
NV Nosova, AA Sokolov, ON Gein, VL Gein… - Russian Journal of …, 2020 - Springer
A series of new N,6-diaryl-4-hydroxy-4-methyl-2-oxocyclohexane-1-carboxamides was obtained through the reaction of N-arylamides of acetoacetic acid with benzalacetone and 4-…
Number of citations: 1 link.springer.com
EV Zaliznaya, NV Smetanin, SA Varenichenko… - Chemistry of …, 2018 - Springer
… indoles, which exhibited significant pharmacological activity.21,22,23,24,25,26,27,28,29, – 30 However, there are no reports available on the reaction of 2-oxocyclohexanecarboxamide …
Number of citations: 5 link.springer.com
LP Vinogradova, GA Kogan, SI Zavyalov - … of the Academy of Sciences of …, 1964 - Springer
… After 12 hours the crystals that had precipitated were filtered off, and we obtained 1.4 g of the perhydrate of N-cyclohexyl-2-oxocyclohexanecarboxamide (IV), mp 109-110 ~ Yield 23%. …
Number of citations: 3 link.springer.com
F Fülöp, G Bernáth - Synthesis, 1985 - thieme-connect.com
Cyclocondensation of 2-oxocyclohexanecarboxamide with aldehydes and ammonia affords 4-oxo-1, 2, 5, 6, 7, 8-hexahydroquinazolines which are conveniently dehydrogenated to the …
Number of citations: 7 www.thieme-connect.com
JP Ferris, RW Trimmer - The Journal of Organic Chemistry, 1976 - ACS Publications
… oxazole, and lV-methyl-2-oxocyclohexanecarboxamide. Ether was added to the reaction … TLC analysis (ether) showed only the presence of N-methyl-2-oxocyclohexanecarboxamide …
Number of citations: 50 pubs.acs.org
JP Ferris, RW Trimmer - The Journal of Organic Chemistry, 1976 - ACS Publications
… found in control experiments to hydrolyze the enaminonitrile to 2-oxocyclohexanecarbonitrile but they did not hydrolyze the amide moietyof TVmethyl-2-oxocyclohexanecarboxamide.) …
Number of citations: 33 pubs.acs.org
IVV VI - Chemistry Letters - jlc.jst.go.jp
… For example, an enol proton of N-(ptoluenesulfonyl)-2-oxocyclohexanecarboxamide(illb) appeared ató 13.63 ppm(s, IH) and IR spectrum displayed only one absorption band due to the …
Number of citations: 0 jlc.jst.go.jp
T Hasegawa, M Inoue, H Aoyama… - The Journal of Organic …, 1978 - ACS Publications
… Similarly, irradiation of N,lV-diisopropyl-2-oxocyclopentanecarboxamide (lb) and 2-oxocyclohexanecarboxamide (lc) under the same conditions also afforded the corresponding bicyclic …
Number of citations: 4 pubs.acs.org
SI Inaba, I Ojima, K Yoshida, M Nagai - Journal of Organometallic …, 1979 - Elsevier
The reaction of silyl enol ethers with aryl isocyanates gave 2-siloxycycloalk-1-enecarboxamides or 4-siloxyazetidin-2-ones, depending on the structure of silyl enol ethers. On the other …
Number of citations: 9 www.sciencedirect.com
W Fang, M Presset, A Guérinot, C Bour… - Org. Synth, 2015 - researchgate.net
… N-Allyl-N-benzyl-2-oxocyclohexanecarboxamide 2 is bench-stable. Physical properties: GC retention time: 12.21 min (see Note 6); FT-IR (film): 3063, 3029, 2940, 2865, 1709, 1648, …
Number of citations: 3 www.researchgate.net

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